4-Methyl-3,5-diphenyl-4h-1,4-thiazine 1,1-dioxide
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Overview
Description
4-Methyl-3,5-diphenyl-4H-1,4-thiazine 1,1-dioxide is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-diphenyl-4H-1,4-thiazine 1,1-dioxide typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,5-diphenyl-4H-1,4-thiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Substituted thiazine compounds with various functional groups.
Scientific Research Applications
4-Methyl-3,5-diphenyl-4H-1,4-thiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3,5-diphenyl-4H-1,4-thiazine 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase II alpha, which is crucial for DNA replication and cell division . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]-thiazines
Comparison: 4-Methyl-3,5-diphenyl-4H-1,4-thiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical and biological properties compared to other thiazine derivatives. For instance, the presence of the 1,1-dioxide group can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
13442-03-0 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-methyl-3,5-diphenyl-1,4-thiazine 1,1-dioxide |
InChI |
InChI=1S/C17H15NO2S/c1-18-16(14-8-4-2-5-9-14)12-21(19,20)13-17(18)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
OQIDVSLIYBFAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CS(=O)(=O)C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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